2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide is an organic compound with a complex structure that includes a phenoxy group, a pyridinylmethyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of the phenoxy and pyridinylmethyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a butanamide derivative. The pyridinylmethyl group is introduced through a coupling reaction with pyridine-3-carboxaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenoxy and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted phenoxy or pyridinylmethyl compounds.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and pyridinylmethyl groups can bind to active sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-(pyridin-2-ylmethyl)butanamide
- 2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)butanamide
- 2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)pentanamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide is unique due to its specific substitution pattern and the presence of both phenoxy and pyridinylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-16-8-7-13(2)14(3)10-16)18(21)20-12-15-6-5-9-19-11-15/h5-11,17H,4,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQOICIYYXYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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